5-Bromo-1-chloro-2,3-dimethylbenzene

Bond dissociation energy Oxidative addition Sequential cross-coupling

Medicinal chemistry campaigns often suffer step-count inflation when mono-halogenated arenes demand protection/deprotection sequences. 5-Bromo-1-chloro-2,3-dimethylbenzene solves this with a ΔBDE ≈ 52 kJ/mol gap between C-Br and C-Cl bonds, enabling chemoselective sequential Suzuki-Miyaura then Buchwald-Hartwig amination in a single operational sequence. • Eliminates protecting-group steps via differentiated bromine (position 5) and chlorine (position 1) leaving groups. • 2,3-Dimethyl substitution enforces conformational constraint for atropisomer-enriched kinase inhibitor and GPCR modulator libraries. • Compatible with one-pot Heck-Suzuki protocols in ionic liquids or water for streamlined agrochemical process development. Supplied with certified purity; ideal for hit-to-lead analog generation and chemical probe assembly.

Molecular Formula C8H8BrCl
Molecular Weight 219.50 g/mol
Cat. No. B13927321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-2,3-dimethylbenzene
Molecular FormulaC8H8BrCl
Molecular Weight219.50 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)Cl)Br
InChIInChI=1S/C8H8BrCl/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3
InChIKeyZPCCBIVNFUTPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-chloro-2,3-dimethylbenzene: A Strategic Dihalogenated Building Block for Programmable Aromatic Functionalization


5-Bromo-1-chloro-2,3-dimethylbenzene (CAS 1780808-73-2) is a tetra-substituted aromatic compound bearing chemically differentiated bromine and chlorine leaving groups in a 1,5-relationship on a dimethylbenzene scaffold . With a molecular formula of C8H8BrCl and a molecular weight of 219.51 g/mol, this dihalogenated building block presents two electronically distinct carbon–halogen bonds with a well-established reactivity gap that enables sequential, chemoselective functionalization strategies . This compound is accessed via electrophilic bromination of 1-chloro-2,3-dimethylbenzene, and its substitution pattern—with the bromine positioned para to one methyl group and meta to the chlorine—creates a unique spatial and electronic environment distinct from isomeric bromo-chloro-dimethylbenzenes .

Sequential cross-coupling workflow via chemoselective C–Br oxidative addition
Dual halogen handles for divergent C–C, C–N, or C–S bond formation
Pre-installed 2,3-dimethyl substitution pattern for conformational constraint

Why 5-Bromo-1-chloro-2,3-dimethylbenzene Cannot Be Substituted by Other Halogenated Xylenes


In synthetic route design, bromo-chloro-dimethylbenzene positional isomers are not functionally interchangeable. The relative spatial arrangement of the bromine, chlorine, and two methyl groups dictates both the regiochemical outcome of the first coupling step and the steric accessibility of the remaining halide for subsequent transformations. In 5-bromo-1-chloro-2,3-dimethylbenzene, the bromine occupies the 5-position between the chlorine (position 1) and one methyl (position 2) in a meta relationship—an arrangement that differs substantially from the 4-bromo isomer (1-bromo-4-chloro-2,3-dimethylbenzene) where bromine is para to chlorine, or the 5-bromo-2-chloro-1,3-dimethylbenzene isomer where the halogens flank the ring in an alternate pattern. These positional differences alter the electronic influence of substituents on oxidative addition rates [1] and change the steric environment around each reactive center, directly impacting catalyst selection and coupling efficiency in sequential transformations [2]. Furthermore, mono-halogenated analogs such as 1-bromo-2,3-dimethylbenzene or 1-chloro-2,3-dimethylbenzene lack the dual-handle architecture required for divergent elaboration strategies, forcing multi-step protection/deprotection sequences that increase step count and reduce overall yield .

Positional isomer mismatch
4‑bromo isomer has para Br/Cl arrangement; alters steric environment and may shift oxidative addition rates.
Dimethyl substitution topology
1,3‑dimethyl isomer disperses electron density differently; changes electrophilic substitution regiochemistry in elaborated intermediates.
Mono‑halogenated analog limitation
Single‑handle analogs require iterative halogenation, adding steps and introducing regiochemical uncertainty.

Quantitative Differentiation of 5-Bromo-1-chloro-2,3-dimethylbenzene: Head-to-Head Evidence Against Analogues and Isomers


C–Br vs. C–Cl Bond Dissociation Energy Gap Enables Programmable Sequential Coupling

The orthogonal reactivity of 5-bromo-1-chloro-2,3-dimethylbenzene is rooted in the intrinsic bond strength difference between its two carbon–halogen bonds. The aryl C–Br bond dissociation energy is approximately 276 kJ/mol (66 kcal/mol), while the aryl C–Cl BDE is approximately 328 kJ/mol (78 kcal/mol), yielding a quantifiable gap of roughly 52 kJ/mol (12 kcal/mol) that translates into a marked kinetic preference for oxidative addition at the C–Br site under palladium catalysis [1]. In contrast, dibromo or dichloro analogs such as 1,2-dibromo-4,5-dimethylbenzene and 1,2-dichloro-4,5-dimethylbenzene present two chemically equivalent halogens that preclude inherent chemoselectivity without reliance on stoichiometric control or steric bias [2]. In the broader bromo-chloro-arene class, the reactivity ordering I > OTf ≥ Br > OTs > Cl governs palladium-catalyzed cross-coupling chemoselectivity, and 5-bromo-1-chloro-2,3-dimethylbenzene leverages the well-separated Br and Cl positions within this hierarchy [3].

BDE Gap (C–Br vs C–Cl)
Head-to-head
∼52 kJ/mol
Enables preferential C–Br oxidative addition under Pd catalysis
Gas-phase B3LYP; validated thermochemical data
Bond dissociation energy Oxidative addition Sequential cross-coupling

Positional Isomer Comparison: 5-Bromo-1-chloro-2,3-dimethylbenzene vs. 4-Bromo-1-chloro-2,3-dimethylbenzene – Regiochemical and Steric Differentiation

The two positional isomers 5-bromo-1-chloro-2,3-dimethylbenzene and 4-bromo-1-chloro-2,3-dimethylbenzene (1-bromo-4-chloro-2,3-dimethylbenzene; CAS 425394-71-4) differ fundamentally in the spatial relationship between the two halogen atoms. In the 5-bromo isomer, bromine at position 5 is meta to chlorine at position 1, placing Br between one methyl (C-2) and the unsubstituted position 6, with a Br–Cl through-space distance estimated at approximately 4.9–5.2 Å. In the 4-bromo isomer, bromine is para to chlorine, yielding a larger Br–Cl separation of approximately 5.5–5.8 Å and positioning Br adjacent to both methyl groups (C-2 and C-3) simultaneously [1]. The meta relationship in the 5-bromo isomer means that after the first coupling at C–Br, the residual C–Cl site retains a distinct steric environment influenced primarily by one ortho methyl (C-2) rather than two, potentially reducing steric congestion in the second catalytic step—a factor that can be critical when employing bulky ligands or coupling partners [2].

Br–Cl Distance (5‑Br vs 4‑Br)
Reported
∼4.9–5.2 Å vs ∼5.5–5.8 Å
Reduced ortho‑methyl steric hindrance at C–Br in 5‑bromo isomer
DFT optimized; GC‑MS confirmed for 4‑Br isomer
Positional isomer Regioselectivity Steric hindrance

Bromo-Chloro-Arene Class Evidence: Demonstrated One-Pot Sequential Cross-Coupling with Catalyst-Directed Chemoselectivity

The broader bromo-chloro-arene scaffold class has been rigorously validated for programmable, sequential bond construction. In a landmark study by Mikhailine et al. (2018), a chemoselective sequential one-pot double amination protocol was demonstrated on bromo-chloro(hetero)arenes: a Pd-crotyl(t-BuXPhos) precatalyst selectively coupled the Ar–Br site with benzophenone imine at high conversion (>90% yield for the mono-aminated intermediate), while subsequent treatment with Pd-based RuPhos or (BINAP)Pd(allyl)Cl coupled the Ar–Cl site with secondary amines, delivering amino-aniline building blocks for active pharmaceutical ingredients (APIs) in high overall yield [1]. Separately, a temperature-dependent chemoselectivity trigger was developed for Murahashi cross-coupling of bromo-chloro-arenes at −78 °C, achieving selective C–C bond formation at the bromide site with strongly hindered organolithium reagents in the presence of the chloride, followed by warming to enable the second coupling [2]. A complementary system employing Pd nanoparticles in ionic liquids and water achieved one-pot sequential Heck-then-Suzuki couplings on bromo-chloro-arenes to afford unsymmetrically substituted arenes in good yields [3]. 5-Bromo-1-chloro-2,3-dimethylbenzene, as a member of this validated class, is directly amenable to all three of these sequential functionalization paradigms.

One-Pot Sequential Amination
Class-level
>90% mono-aminated; >80% overall
Class-validated protocol for bromo-chloro-arene scaffold
Pd-crotyl(t‑BuXPhos) then Ruphos; Org. Lett. 2018
One-pot sequential coupling Catalyst-directed selectivity Bromo-chloro-arene

Isomeric Comparison: 5-Bromo-1-chloro-2,3-dimethylbenzene vs. 5-Bromo-2-chloro-1,3-dimethylbenzene – Dimethyl Substitution Pattern Determines Electrophilic Substitution Outcome

The two constitutional isomers 5-bromo-1-chloro-2,3-dimethylbenzene and 5-bromo-2-chloro-1,3-dimethylbenzene (CAS 206559-40-2) share the same molecular formula and halogen identity but differ in the orientation of the two methyl groups relative to the halogens. In the 5-bromo-1-chloro-2,3-dimethyl isomer, the methyl groups occupy adjacent positions (C-2 and C-3) in an ortho relationship, creating a contiguous electron-donating region on one face of the ring. In the 5-bromo-2-chloro-1,3-dimethyl isomer, the methyl groups are meta to each other (C-1 and C-3), producing a more dispersed electronic activation pattern. This difference in dimethyl substitution topology alters the regiochemical outcome of any further electrophilic aromatic substitution (e.g., nitration, sulfonation, or additional halogenation) performed on intermediates derived from these building blocks . Specifically, in the 2,3-dimethyl isomer, the activated positions are primarily C-4 and C-6 (both ortho/para to one methyl), whereas in the 1,3-dimethyl isomer, the activated positions include C-4 (ortho/para to both methyl groups) and C-6, fundamentally changing the substitution vector of downstream functionalization [1].

Dimethyl Substitution Pattern
Context-dependent
2,3‑dimethyl (ortho) vs 1,3‑dimethyl (meta)
Alters electrophilic aromatic substitution regiochemistry
σ⁺ₚ = −0.31 for methyl; directs late-stage functionalization
Isomer comparison Electrophilic aromatic substitution Directing group effect

Mono-Halogenated Analog Comparison: Dual-Handle Architecture Eliminates Iterative Halogenation Steps

Mono-halogenated dimethylbenzene analogs such as 1-bromo-2,3-dimethylbenzene and 1-chloro-2,3-dimethylbenzene contain only a single reactive halide site, limiting their utility in divergent synthesis to a single transformation. To achieve the same sequential diversification accessible from 5-bromo-1-chloro-2,3-dimethylbenzene, these mono-halogenated analogs require additional steps: (i) a first cross-coupling at the sole halide, (ii) introduction of a second halogen via electrophilic aromatic substitution or directed ortho-metalation/halogenation, and (iii) a second cross-coupling—yielding a minimum step count of 3 for the mono-halogenated route vs. 2 for the dihalogenated building block [1]. Moreover, the regiochemical outcome of the intermediate halogenation step in mono-halogenated substrates is often imperfect, with reported isomer ratios for electrophilic bromination of substituted chlorobenzene derivatives showing ortho:para distributions deviating from the desired single product [2]. The use of 5-bromo-1-chloro-2,3-dimethylbenzene circumvents this regiochemical uncertainty by providing both halogens pre-installed in defined positions, and enables access to the well-established bromo-chloro-arene sequential coupling chemistry that mono-halogenated analogs cannot participate in [3].

Step-Count Reduction
Reported
2 steps (dihalo) vs ≥3 steps (monohalo)
Eliminates iterative halogenation and regiochemical uncertainty
Assuming typical Pd cross-coupling; 80% per step cumulative yield gain
Step-count reduction Dual functional handle Synthetic efficiency

Procurement-Ready Application Scenarios for 5-Bromo-1-chloro-2,3-dimethylbenzene in Research and Industrial Synthesis


Medicinal Chemistry: Divergent Library Synthesis via One-Pot Sequential Cross-Coupling

In hit-to-lead and lead optimization campaigns, medicinal chemists require rapid access to structurally diverse analog libraries. 5-Bromo-1-chloro-2,3-dimethylbenzene serves as a privileged divergent scaffold: the C–Br bond undergoes selective Suzuki-Miyaura coupling with an arylboronic acid (Step 1), followed by catalyst-switched Buchwald-Hartwig amination at the C–Cl site (Step 2), delivering a differentiated biaryl-aniline product in a single operational sequence [1]. This dual-handle architecture is supported by the class-validated bromo-chloro-arene sequential amination protocol, which achieved high overall yields for amino-aniline API building blocks [2]. The 2,3-dimethyl substitution pattern on the central ring also provides conformational constraint (restricted rotation around biaryl axes), a property valued in designing selective kinase inhibitors and GPCR modulators where atropisomerism can enhance target selectivity [3].

Agrochemical Intermediate Synthesis: Sequential C–C Bond Construction for Unsymmetrical Terphenyls

Unsymmetrically substituted terphenyl and biaryl motifs are common in fungicide and herbicide active ingredients. The well-established Pd nanoparticle-catalyzed one-pot sequential Heck-Suzuki protocol on bromo-chloro-arenes, which proceeds in environmentally benign media (ionic liquids or water), enables efficient construction of unsymmetrical arenes [1]. 5-Bromo-1-chloro-2,3-dimethylbenzene can be subjected to Heck coupling with an activated alkene at the C–Br position, followed by Suzuki coupling with an arylboronic acid at the C–Cl position, providing a differentiated diarylethylene scaffold. This two-step, one-pot sequence is particularly attractive for agrochemical process development where minimizing solvent use and unit operations directly impacts cost of goods [2].

Materials Chemistry: Synthesis of Asymmetric Organic Semiconductors and Liquid Crystal Precursors

Asymmetric π-conjugated small molecules for organic electronics (OLEDs, OPVs) frequently require differentiated aryl-aryl coupling patterns that cannot be achieved with symmetrical dihalide building blocks. The BDE gap between C–Br and C–Cl in 5-bromo-1-chloro-2,3-dimethylbenzene (ΔBDE ≈ 52 kJ/mol) provides the chemoselectivity foundation for stepwise introduction of electronically distinct donor and acceptor arms onto the dimethylbenzene core [1]. This enables the synthesis of donor-π-acceptor architectures where each arm is introduced sequentially without protecting group strategies. The two ortho-methyl groups on the central ring also serve to twist the appended aryl groups out of planarity, modulating intermolecular π-stacking and potentially improving solid-state luminescence quantum yields—a structural feature that differentiates this building block from non-methylated bromo-chloro-benzene analogs (e.g., 1-bromo-3-chlorobenzene) [2].

Chemical Biology: Orthogonal Bioconjugation Handle Development

In chemical biology probe development, the ability to install two distinct functional modules (e.g., a fluorophore and an affinity tag) onto a single small-molecule scaffold is essential. 5-Bromo-1-chloro-2,3-dimethylbenzene can function as a core rigid linker where the bromide site is derivatized with a fluorescent reporter (via Suzuki coupling with a BODIPY-boronate), and the chloride site is subsequently functionalized with a biotin affinity handle (via Buchwald-Hartwig amination or Sonogashira coupling) [1]. The temperature-dependent chemoselectivity trigger demonstrated for bromo-chloro-arene Murahashi coupling at −78 °C provides additional operational flexibility, enabling the installation of thermally sensitive functional groups at the bromide site before warming to room temperature for chloride derivatization [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Dual‑handle chemoselectivity for one‑pot sequential cross‑coupling
C–Br vs C–Cl coupling fidelity; atropisomerism for target selectivity
Agrochemical intermediate construction
Pd nanoparticle‑catalyzed sequential Heck‑Suzuki protocol in green media
One‑pot unsymmetrical terphenyl formation; solvent minimization
Asymmetric organic semiconductor precursors
BDE‑driven stepwise introduction of donor/acceptor arms
Solid‑state luminescence modulation via ortho‑methyl twisting
Chemical biology orthogonal bioconjugation
Temperature‑dependent chemoselectivity trigger (−78 °C Murahashi)
Sequential fluorophore‑then‑affinity tag installation without protecting groups
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